molecular formula C12H16O B13598231 (1-(3-Methylbenzyl)cyclopropyl)methanol

(1-(3-Methylbenzyl)cyclopropyl)methanol

Cat. No.: B13598231
M. Wt: 176.25 g/mol
InChI Key: ZCLHOCUBAIALNF-UHFFFAOYSA-N
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Description

(1-(3-Methylbenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H16O It consists of a cyclopropyl group attached to a methanol moiety, which is further substituted with a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(3-Methylbenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaN3 in DMF, KCN in ethanol.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: (1-(3-Methylbenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of novel therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-(3-Methylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s affinity for its targets. The methanol moiety can participate in hydrogen bonding, further stabilizing the interaction. The overall effect of the compound depends on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

  • (1-(2-Methylbenzyl)cyclopropyl)methanol
  • (1-(4-Methylbenzyl)cyclopropyl)methanol
  • (1-(3-Ethylbenzyl)cyclopropyl)methanol

Comparison: Compared to its analogs, (1-(3-Methylbenzyl)cyclopropyl)methanol exhibits unique reactivity and binding properties due to the position of the methyl group on the benzyl ring. This positional difference can influence the compound’s chemical behavior and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

[1-[(3-methylphenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C12H16O/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3

InChI Key

ZCLHOCUBAIALNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2(CC2)CO

Origin of Product

United States

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